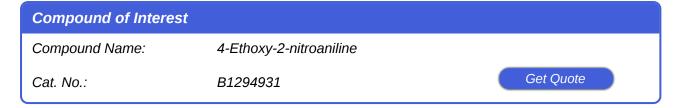


## 4-Ethoxy-2-nitroaniline molecular structure and formula

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An In-depth Technical Guide to **4-Ethoxy-2-nitroaniline** 

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and analytical protocols for **4-ethoxy-2-nitroaniline**, a chemical compound relevant to researchers, scientists, and professionals in drug development and chemical synthesis.

### **Molecular Structure and Chemical Formula**

**4-Ethoxy-2-nitroaniline** is an aromatic amine. Its structure consists of a benzene ring substituted with an ethoxy group (-OCH2CH3), a nitro group (-NO2), and an amino group (-NH2). The ethoxy and amino groups are positioned para to each other, while the nitro group is ortho to the amino group.

The standard representations for its molecular structure and formula are detailed below:

- Chemical Formula: C8H10N2O3[1][2][3][4]
- IUPAC Name: 4-ethoxy-2-nitroaniline[2][4][5]
- Synonyms: 2-Nitro-p-phenetidine, 4-Amino-3-nitrophenetole[1][4][5][6]
- CAS Number: 616-86-4[1][2][4][6][7]
- SMILES: CCOc1ccc(N)c(c1)--INVALID-LINK--=O[2][6][8]



InChi Key: ISFYBUAVOZFROB-UHFFFAOYSA-N[1][2][6]

### **Physicochemical Properties**

The key physicochemical properties of **4-ethoxy-2-nitroaniline** are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Property	Value	Reference
Molecular Weight	182.18 g/mol	[1][3][5][6]
Appearance	Red to rust-brown crystalline powder	[9]
Melting Point	111-113 °C	[6][7][9]
LogP (Octanol/Water)	2.17 - 2.39	[1][8]
Dipole Moment	3.81 D	[8]

# Experimental Protocols Synthesis of 4-Ethoxy-2-nitroaniline

A common synthetic route for compounds of this class involves a multi-step process starting from a commercially available precursor. The logical workflow for synthesizing **4-ethoxy-2-nitroaniline** typically involves the protection of the amino group, followed by nitration, and subsequent deprotection. A plausible pathway starting from p-phenetidine (4-ethoxyaniline) is outlined below. This general methodology is adapted from synthetic procedures for analogous compounds.[10][11][12]

Step 1: Acetylation (Protection of the Amino Group) The amino group of p-phenetidine is protected via acetylation to prevent unwanted side reactions during the subsequent nitration step.

- Reagents: p-Phenetidine, Acetic Anhydride, Glacial Acetic Acid.
- · Protocol:



- Dissolve p-phenetidine in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
- Add acetic anhydride to the solution.
- Heat the reaction mixture to reflux and maintain for several hours.
- Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product, N-(4-ethoxyphenyl)acetamide (p-acetophenetidide).
- o Filter the precipitate, wash with cold water, and dry.

Step 2: Nitration The protected intermediate, p-acetophenetidide, is nitrated to introduce the nitro group onto the benzene ring. The acetyl group directs the nitration to the position ortho to the amino group.

- Reagents: N-(4-ethoxyphenyl)acetamide, Nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid).
- Protocol:
  - Carefully dissolve N-(4-ethoxyphenyl)acetamide in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) using an ice bath.
  - Slowly add the nitrating mixture dropwise while maintaining the low temperature and stirring vigorously.
  - After the addition is complete, allow the reaction to proceed for a specified time at low temperature.
  - Pour the reaction mixture onto crushed ice to precipitate the nitrated product, N-(4-ethoxy-2-nitrophenyl)acetamide.
  - Filter the solid, wash thoroughly with water to remove residual acid, and dry.



Step 3: Hydrolysis (Deprotection) The acetyl protecting group is removed by acid or base-catalyzed hydrolysis to yield the final product, **4-ethoxy-2-nitroaniline**.

- Reagents: N-(4-ethoxy-2-nitrophenyl)acetamide, Aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).
- Protocol:
  - Suspend the N-(4-ethoxy-2-nitrophenyl)acetamide in an aqueous solution of sodium hydroxide.
  - Heat the mixture to reflux with stirring. The solid will dissolve as the hydrolysis proceeds.
     [11]
  - Monitor the reaction by TLC until the starting material is completely consumed.[11]
  - Cool the reaction mixture. The product, 4-ethoxy-2-nitroaniline, may precipitate upon cooling or after neutralization.
  - Collect the product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).



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Caption: Synthetic pathway for **4-Ethoxy-2-nitroaniline**.

## Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for analyzing the purity and concentration of **4-ethoxy-2-nitroaniline**.[1] A reverse-phase HPLC method is suitable for this compound.

Instrumentation:



- HPLC system with a binary or quaternary pump
- UV-Vis or Diode Array Detector (DAD)
- Autosampler and column oven
- Chromatographic Conditions:
  - Column: Newcrom R1 or a similar C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).[1]
  - Mobile Phase: A mixture of acetonitrile and water containing an acid modifier. For example, Acetonitrile: Water (v/v) with 0.1% phosphoric acid. For Mass Spectrometry (MS) compatibility, 0.1% formic acid should be used instead of phosphoric acid.[1]
  - Flow Rate: 1.0 mL/min.
  - Detection: UV detection at a wavelength appropriate for the chromophore (a DAD can be used to monitor a range of wavelengths).
  - Column Temperature: Ambient or controlled (e.g., 30 °C).
  - Injection Volume: 5-20 μL.

#### Procedure:

- Standard Preparation: Prepare a stock solution of 4-ethoxy-2-nitroaniline reference standard in a suitable solvent (e.g., methanol or acetonitrile). Create a series of calibration standards by diluting the stock solution with the mobile phase.
- Sample Preparation: Dissolve the sample containing 4-ethoxy-2-nitroaniline in a suitable solvent to achieve a concentration within the calibration range. Filter the sample through a 0.45 μm syringe filter before injection.
- Analysis: Inject the prepared standards and samples into the HPLC system.
- Quantification: Identify the peak corresponding to 4-ethoxy-2-nitroaniline by its retention time. Construct a calibration curve by plotting the peak area of the standards against their



known concentrations. Determine the concentration of the analyte in the samples from this curve.

## **Applications and Safety**

**4-Ethoxy-2-nitroaniline** is primarily used in chemical synthesis, for instance, as a precursor or intermediate in the production of various dyes.[7][9] It is also classified as a biological environmental toxin.[9]

#### Safety Information:

- Hazard Classifications: Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, Specific
   Target Organ Toxicity Single Exposure 3.[6]
- Hazard Statements: H302 + H312 + H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

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